molecular formula C19H13BrN4S2 B12116774 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine

3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine

Cat. No.: B12116774
M. Wt: 441.4 g/mol
InChI Key: KHVBDDUISYYFLJ-UHFFFAOYSA-N
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Description

3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine is a complex organic compound featuring a pyridazine ring substituted with a benzyl-thiadiazole and a bromophenyl-sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common route includes:

    Formation of 1,2,4-Thiadiazole: The initial step involves the synthesis of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Benzylation: The thiadiazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Pyridazine Formation: The benzyl-thiadiazole intermediate is then reacted with a bromophenyl-sulfanyl substituted pyridazine precursor. This step often involves a nucleophilic substitution reaction under reflux conditions with a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups in the thiadiazole ring, converting them to amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K₂CO₃) and solvents such as DMF or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for designing enzyme inhibitors, which are crucial in drug discovery and development.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s effects are mediated through binding to these targets, altering their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-phenylpyridazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-chlorophenyl)sulfanyl]pyridazine: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

Uniqueness

The presence of the bromophenyl-sulfanyl group in 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine makes it unique compared to its analogs. This substitution can influence its electronic properties, reactivity, and interaction with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H13BrN4S2

Molecular Weight

441.4 g/mol

IUPAC Name

3-benzyl-5-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C19H13BrN4S2/c20-14-6-8-15(9-7-14)25-18-11-10-16(22-23-18)19-21-17(24-26-19)12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

KHVBDDUISYYFLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NSC(=N2)C3=NN=C(C=C3)SC4=CC=C(C=C4)Br

Origin of Product

United States

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